molecular formula C5H3ClN2O2 B1630408 5-Chloro-2-nitropyridine CAS No. 52092-47-4

5-Chloro-2-nitropyridine

Cat. No.: B1630408
CAS No.: 52092-47-4
M. Wt: 158.54 g/mol
InChI Key: YUBHMOQVHOODEI-UHFFFAOYSA-N
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Description

5-Chloro-2-nitropyridine: is an organic compound with the molecular formula C5H3ClN2O2 and a molecular weight of 158.54 g/mol . It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a nitro group at the 2-position on the pyridine ring. This compound appears as a white to very faint yellow crystalline powder .

Mechanism of Action

Target of Action

5-Chloro-2-nitropyridine is a chemical compound that primarily targets the respiratory system . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .

Mode of Action

It is known that nitro compounds like this compound can undergo nucleophilic substitution reactions . These reactions involve the replacement of a leaving group (in this case, the nitro group) by a nucleophile, leading to the formation of new chemical entities.

Pharmacokinetics

Its physical properties such as melting point (119-123℃), boiling point (2753±200 °C), and density (1489±006 g/cm3) suggest that it is a stable compound under normal conditions . These properties may influence its pharmacokinetic behavior, including its absorption, distribution, metabolism, and excretion in the body.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemical entities. It is also worth noting that it is classified as a hazardous compound, with safety warnings for oral acute toxicity, skin irritation, eye damage, specific target organ toxicity, and environmental hazards .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Chloro-2-nitropyridine involves the nitration of 5-chloropyridin-2-amine. The process begins by adding 30% hydrogen peroxide to concentrated sulfuric acid at 0°C. Then, a solution of 5-chloropyridin-2-amine in concentrated sulfuric acid is added at 0°C. The mixture is stirred for 20 hours at room temperature, poured into ice water, and the resulting solid is filtered and recrystallized from ethanol .

Industrial Production Methods: Industrial production of this compound can involve the chlorination of 2-hydroxy-5-nitropyridine. This method uses 2-halogenated acrylate as an initial raw material, which is condensed with nitromethane and triethyl orthoformate, followed by cyclization to obtain 2-hydroxy-5-nitropyridine. The final step involves chlorination to produce this compound .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Substituted pyridines with various nucleophiles.

    Reduction: 5-Chloro-2-aminopyridine.

    Suzuki-Miyaura Coupling: Biaryl compounds.

Comparison with Similar Compounds

  • 2-Chloro-5-nitropyridine
  • 2-Chloro-4-nitropyridine
  • 5-Bromo-2-nitropyridine
  • 2-Amino-5-chloropyridine

Comparison: 5-Chloro-2-nitropyridine is unique due to the specific positioning of the chlorine and nitro groups on the pyridine ring, which influences its reactivity and the types of reactions it can undergo. For example, 2-Chloro-5-nitropyridine has the chlorine and nitro groups in different positions, leading to different reactivity patterns and applications .

Biological Activity

5-Chloro-2-nitropyridine (C₅H₃ClN₂O₂) is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₅H₃ClN₂O₂
  • Molecular Weight : 158.55 g/mol
  • CAS Number : 4548-45-2

The compound features a pyridine ring substituted with a chlorine atom at the 5-position and a nitro group at the 2-position, which contributes to its reactivity and biological properties.

Antimicrobial Properties

This compound has shown significant antimicrobial activity against various pathogens. Studies indicate that it acts as an effective agent against bacteria and fungi, making it a candidate for agricultural and pharmaceutical applications.

The biological activity of this compound is primarily attributed to its ability to interfere with microbial metabolic pathways. The nitro group can undergo reduction in microbial cells, leading to the formation of reactive intermediates that disrupt cellular functions.

Toxicity and Safety Concerns

While this compound exhibits beneficial biological activities, it also poses toxicity risks. Case studies have reported adverse effects related to exposure, including methemoglobinemia, which is characterized by an abnormal increase in methemoglobin levels in the blood, leading to reduced oxygen transport capacity.

Case Study: Methemoglobinemia Incidents

A notable case involved a worker exposed to a similar compound (5-bromo-2-nitropyridine), which resulted in severe health complications such as dizziness, cyanosis, and acute renal failure due to methemoglobinemia. Although this case pertains to a different halogenated nitropyridine, it underscores the potential risks associated with exposure to compounds in this class .

Comparative Biological Activity Table

CompoundAntimicrobial ActivityToxicity LevelMechanism of Action
This compoundModerateModerate to HighInterference with metabolic pathways
5-Bromo-2-nitropyridineHighHighMethemoglobin formation

Synthesis Methods

The synthesis of this compound typically involves nitration followed by chlorination processes. These methods are crucial for producing the compound with high purity and yield, which is essential for research and application purposes .

Properties

IUPAC Name

5-chloro-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O2/c6-4-1-2-5(7-3-4)8(9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUBHMOQVHOODEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90293525
Record name 5-Chloro-2-nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52092-47-4
Record name 52092-47-4
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Record name 5-Chloro-2-nitropyridine
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Record name 5-chloro-2-nitropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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